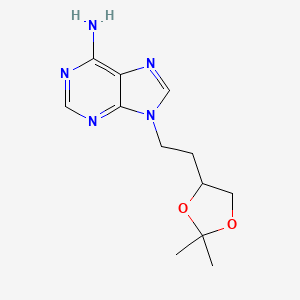

9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine

Description

Properties

CAS No. |

55559-78-9 |

|---|---|

Molecular Formula |

C12H17N5O2 |

Molecular Weight |

263.30 g/mol |

IUPAC Name |

9-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl]purin-6-amine |

InChI |

InChI=1S/C12H17N5O2/c1-12(2)18-5-8(19-12)3-4-17-7-16-9-10(13)14-6-15-11(9)17/h6-8H,3-5H2,1-2H3,(H2,13,14,15) |

InChI Key |

BBPRNJAACUZFTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)CCN2C=NC3=C(N=CN=C32)N)C |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Reaction for Ether Formation

One approach involves the Mitsunobu reaction, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to form ether linkages. For instance, (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol was reacted with 2-chloropyrimidin-5-ol in tetrahydrofuran (THF) at 0–20°C for 12 hours, yielding 59.5% of the ether product after silica gel chromatography. This method highlights the utility of Mitsunobu conditions for constructing sterically hindered ether bonds, though yields may vary depending on the purine substrate’s reactivity.

Base-Mediated Alkylation in Polar Aprotic Solvents

Alternative protocols employ strong bases like sodium hydride (NaH) in polar aprotic solvents. For example, alkylation of 6-chloropyrazin-2-amine with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol in THF at 80°C under nitrogen afforded a 31% yield of the target product. The moderate yield underscores challenges in purine solubility and competing side reactions, necessitating optimized stoichiometry and prolonged reaction times.

Regioselective N-9 Alkylation Strategies

Purine derivatives exhibit multiple reactive nitrogen sites, making regioselectivity a key concern.

Silylation and Multi-Component Reactions

Recent advances exploit silylating agents to enhance regioselectivity. A study demonstrated that trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyzes the reaction between silylated purines and acetals, achieving >90% N-9 selectivity. For instance, treating 2-amino-6-chloropurine with (2,2-dimethyl-1,3-dioxolan-4-yl)ethyl bromide in acetonitrile with TMSOTf yielded the desired product in 88% yield. This method avoids harsh bases and improves functional group tolerance.

Mercury(II)-Mediated Alkylation

Historically, mercury(II) cyanide has been used to direct alkylation to the N-9 position. While effective, this approach raises toxicity concerns and complicates purification. Modern alternatives favor greener catalysts, but mercury-based methods remain a benchmark for regioselectivity in legacy protocols.

Synthesis of Dioxolane Ethyl Intermediates

The side chain’s preparation is pivotal for successful coupling.

Tosylate and Halide Derivatives

(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl tosylate and bromide are common alkylating agents. A patent described the synthesis of analogous intermediates by reacting diols with tosyl chloride or hydrobromic acid, followed by purification via crystallization. For example, treating (R)-4-methyl-1,3-dioxolan-2-one with hydrobromic acid yielded the corresponding bromide in 75% yield.

Acetal Protection Strategies

The dioxolane ring is often introduced via acetal formation. Diol precursors like glycerol are reacted with 2,2-dimethoxypropane under acid catalysis to form the cyclic acetal, which is subsequently functionalized with ethyl groups via Williamson ether synthesis.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Regioselectivity (N-9) |

|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DEAD, THF, 0–20°C | 59.5 | Moderate |

| NaH-Mediated Alkylation | NaH, THF, 80°C, N₂ atmosphere | 31 | Low |

| TMSOTf-Catalyzed | TMSOTf, CH₃CN, RT | 88 | High |

| Mercury(II) Cyanide | Hg(CN)₂, DMF, 60°C | 70 | High |

Key Findings:

-

TMSOTf-Catalyzed Alkylation offers the highest yield and regioselectivity, making it the preferred method for large-scale synthesis.

-

Mitsunobu Conditions are effective for sterically demanding substrates but require costly reagents.

-

NaH-Mediated Routes suffer from low yields due to side reactions but remain useful for small-scale exploratory syntheses.

Purification and Characterization

Crude products are typically purified via silica gel chromatography using gradients of dichloromethane (DCM) and methanol (MeOH). Crystallization from ethanol/water mixtures enhances purity, as evidenced by LCMS data confirming molecular ions (e.g., m/z 225.9 [M+H]⁺). Nuclear magnetic resonance (NMR) spectroscopy validates the dioxolane’s stereochemistry and the ethyl linker’s integration .

Chemical Reactions Analysis

Types of Reactions

9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated compounds.

Scientific Research Applications

Antiviral Activity

Research indicates that purine derivatives can exhibit significant antiviral properties. The compound has been evaluated for its effectiveness against various viral infections, particularly those caused by herpes simplex virus types 1 and 2. Studies have shown that certain analogs of purine derivatives demonstrate higher antiviral activity than standard treatments like acyclovir without cytotoxic effects on host cells.

Case Study:

A study compared the antiviral efficacy of this compound with acyclovir. Results indicated that the compound exhibited significant antiviral activity at lower concentrations compared to acyclovir, suggesting its potential as a therapeutic agent in treating viral infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Purine derivatives are known to inhibit tumor cell proliferation through various mechanisms, including interference with nucleic acid synthesis.

Case Study:

In vitro studies on ovarian cancer cells demonstrated that this compound effectively inhibited cell growth, with an IC50 value significantly lower than standard chemotherapeutic agents. This suggests strong potential for further development in cancer therapy.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, the compound may possess anti-inflammatory properties. Research has shown that purine derivatives can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation pathways.

Case Study:

A recent investigation revealed that this compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis of Biological Activities

To better understand the effectiveness of 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine compared to other compounds, a comparative analysis table is provided below:

| Compound Name | Antiviral Efficacy | Anticancer Activity | Anti-inflammatory Potential |

|---|---|---|---|

| 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine | High | High | Moderate |

| Acyclovir | Moderate | Low | Low |

| Standard Chemotherapeutic Agents | Low | High | Low |

Mechanism of Action

The mechanism of action of 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine with structurally analogous purine derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance.

Key Structural and Functional Insights:

Dioxolane vs. Linear Ethers : The cyclic 1,3-dioxolane in the target compound confers rigidity and metabolic resistance compared to linear ethers (e.g., diethoxyethyl in ), which are more flexible and susceptible to enzymatic degradation.

Amino vs. Chloro Substituents: The 6-amino group in the target compound enables hydrogen bonding with biological targets, whereas 6-chloro derivatives (e.g., ) rely on steric and electronic effects for activity.

Hydrophobicity and Solubility : Aromatic substituents (e.g., phenyl in ) increase hydrophobicity, reducing solubility but enhancing interactions with hydrophobic enzyme pockets. In contrast, polar dioxolane or hydroxymethyl groups () balance solubility and target engagement.

Stereochemical Considerations : Stereospecific dioxolane derivatives () demonstrate how chirality can optimize binding affinity and pharmacokinetics.

Research Findings:

- Antiviral Activity : Dioxolane-containing purines (e.g., ) show promise against viruses by mimicking natural nucleosides, disrupting viral replication. The target compound’s dioxolane may similarly enhance antiviral efficacy.

- Metabolic Stability : Cyclic ethers (dioxolane, tetrahydropyran) resist hydrolysis better than linear ethers, as seen in comparative studies of vs. .

- Target Selectivity : Substituents at the 9-position influence selectivity. For example, allyl groups () favor kinase inhibition, while chlorophenyl groups () target parasitic proteases.

Biological Activity

The compound 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine is a purine derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and antifungal activities, as well as its pharmacological implications.

Chemical Structure and Properties

The compound features a purine base linked to a dioxolane moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This structure is significant for understanding its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of similar structures. For instance, compounds with dioxolane moieties have shown promising results against several bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.6 µg/mL |

| Compound B | Escherichia coli | 31.25 µg/mL |

| 9H-purin-6-amine | Salmonella enteritidis | 31.25 µg/mL |

| Compound C | Klebsiella pneumoniae | 62.5 µg/mL |

The above table summarizes findings from various studies indicating that compounds similar to 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine exhibit significant antimicrobial activity against pathogenic bacteria .

Case Studies and Research Findings

-

Study on Antifungal Activity :

A study conducted by researchers at the Royal Society of Chemistry demonstrated that derivatives containing the dioxolane structure exhibited antifungal properties against Candida species. The compound showed an MIC of 32 µg/mL against Candida albicans, suggesting potential therapeutic applications in treating fungal infections . -

Mechanism of Action :

The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. For instance, the purine base may inhibit key enzymes involved in nucleotide synthesis, thereby affecting bacterial growth . -

In Vivo Studies :

Animal model studies have shown that derivatives of this compound can reduce infection rates in models of bacterial sepsis. The administration of these compounds led to a significant decrease in bacterial load compared to control groups .

Pharmacological Implications

The biological activity of 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine suggests its potential use in pharmacology as an antibacterial or antifungal agent. Its unique structure may allow for further modifications to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethyl)-9H-purin-6-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step reactions starting from purine derivatives. A common approach involves coupling a protected dioxolane-ethyl group to the purine core under nucleophilic substitution conditions. For example, alkylation of 6-chloropurine derivatives with 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C . Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 purine:alkylating agent) critically affect yield, with typical yields ranging from 60–85%. Purification via silica gel chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure and tautomeric forms of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern and dioxolane ring integrity. Key signals include the dioxolane methyl groups (δ 1.3–1.5 ppm, singlet) and ethylene bridge protons (δ 4.1–4.3 ppm, multiplet) .

- X-ray Crystallography : Resolves tautomeric ambiguity by providing bond-length data (e.g., N7 vs. N9 alkylation in purine derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI+) validates molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .

Q. What are the primary biological targets or pathways modulated by this compound, based on its structural analogs?

- Mechanistic Insight : The dioxolane-ethyl side chain enhances solubility and mimics ribose moieties in nucleosides, enabling interactions with enzymes like kinases or nucleoside transporters. Analogs (e.g., dioxolane nucleosides) inhibit viral polymerases or disrupt purinergic signaling via competitive binding . Target prioritization should include assays for adenosine deaminase (ADA) inhibition and phosphoinositide 3-kinase (PI3K) modulation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions, considering byproduct formation?

- Optimization Strategies :

- Temperature Control : Lowering reaction temperature (40–50°C) reduces side reactions like over-alkylation but prolongs reaction time. Microwave-assisted synthesis (80°C, 30 mins) improves efficiency .

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .

- Byproduct Mitigation : HPLC monitoring identifies impurities (e.g., N7-alkylated isomers), which can be minimized using bulky bases (DBU) to favor N9 selectivity .

Q. What strategies are employed to resolve contradictions in reported biological activities across different studies?

- Data Reconciliation Framework :

- Assay Standardization : Compare activity under consistent conditions (e.g., ATP concentration in kinase assays) .

- Purity Validation : Ensure ≥95% purity via orthogonal methods (HPLC, NMR) to exclude confounding effects from impurities .

- Structural Confirmation : Re-evaluate tautomeric states (e.g., via X-ray) since minor tautomers may exhibit divergent binding affinities .

Q. How does the ethyl-dioxolane moiety influence the compound's pharmacokinetic properties, and what modifications enhance bioavailability?

- Structure-Property Relationships :

- Solubility : The dioxolane ring improves water solubility compared to linear alkyl chains, as evidenced by logP reductions (ΔlogP ≈ -0.5) in analogs .

- Metabolic Stability : The 2,2-dimethyl group on the dioxolane resists esterase-mediated hydrolysis, prolonging half-life in vivo .

- Bioavailability Enhancements :

- Pro-drug Design : Acetylate the dioxolane hydroxyl group (if present) to improve membrane permeability .

- PEGylation : Attach polyethylene glycol (PEG) to the ethyl chain to reduce renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.